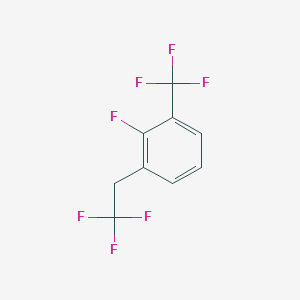
2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
概要
説明
2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C9H5F7. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is primarily used in research settings, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the electrophilic aromatic substitution reaction, where a fluorinated reagent reacts with a benzene derivative under controlled conditions. For example, the reaction of 2-fluorobenzene with 2,2,2-trifluoroethyl iodide in the presence of a catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be employed under basic conditions.
Major Products
Oxidation: Fluorinated benzoic acids.
Reduction: Partially or fully de-fluorinated benzene derivatives.
Substitution: Benzene derivatives with various functional groups replacing fluorine atoms.
科学的研究の応用
2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug discovery and development due to its unique fluorine content.
Medicine: Studied for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism by which 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene exerts its effects is primarily related to its fluorine atoms. Fluorine atoms can influence the electronic properties of the aromatic ring, making it more reactive towards certain chemical reactions. Additionally, the presence of fluorine can enhance the compound’s stability and resistance to metabolic degradation, which is particularly important in medicinal chemistry.
類似化合物との比較
Similar Compounds
- 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Uniqueness
2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and stability profiles, making it valuable for specific research applications.
特性
IUPAC Name |
2-fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7-5(4-8(11,12)13)2-1-3-6(7)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNDAUADSCYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


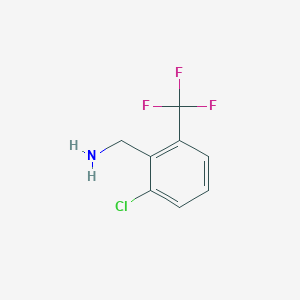
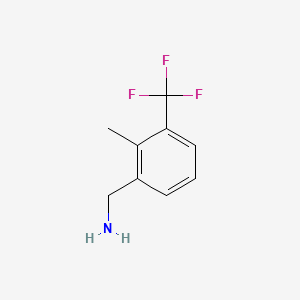
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)

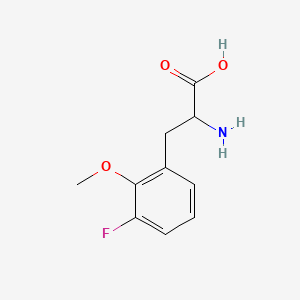
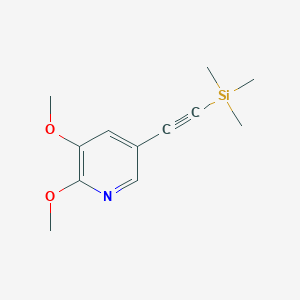
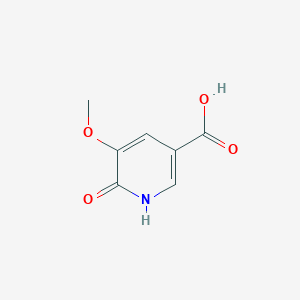
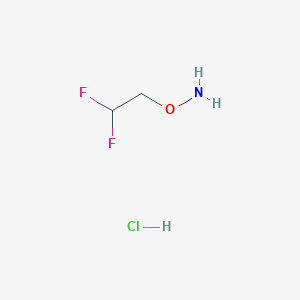
![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)

![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
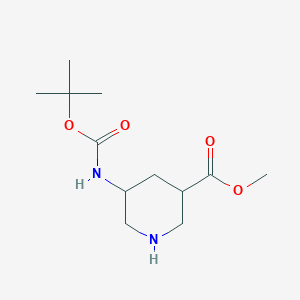
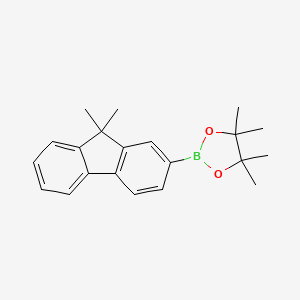
![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
